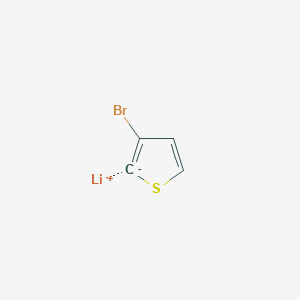

3-Bromo-2-lithiothiophene

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H2BrLiS |

|---|---|

Molecular Weight |

169.0 g/mol |

IUPAC Name |

lithium;3-bromo-2H-thiophen-2-ide |

InChI |

InChI=1S/C4H2BrS.Li/c5-4-1-2-6-3-4;/h1-2H;/q-1;+1 |

InChI Key |

SOEATDJIKPDPQY-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CS[C-]=C1Br |

Origin of Product |

United States |

Significance of Thiophene Derivatives in Modern Organic Synthesis

The thiophene (B33073) nucleus, a five-membered aromatic ring containing a single sulfur atom, is a privileged scaffold in contemporary organic synthesis. Its derivatives are integral to numerous fields, owing to their diverse chemical reactivity and bioisosteric relationship with benzene rings. researchgate.netchemrxiv.org This structural similarity allows for the substitution of benzene with thiophene in many biologically active compounds without a significant loss of activity, a strategy frequently employed in medicinal chemistry. researchgate.net

In Pharmaceuticals: Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. chemrxiv.orgresearchgate.nettandfonline.comresearchgate.net This has led to their incorporation into a multitude of marketed drugs. researchgate.netmdpi.com For instance, the non-steroidal anti-inflammatory drugs (NSAIDs) lornoxicam and tiaprofenic acid feature a thiophene core. researchgate.netresearchgate.net The versatility of the thiophene ring allows medicinal chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects. researchgate.net

In Agrochemicals: The application of thiophene-based compounds extends to the agricultural sector, where they are utilized as pesticides, including fungicides and herbicides. rsc.orgjcu.edu.au The inherent biological activity of the thiophene moiety contributes to the development of effective crop protection agents.

In Materials Science: In the field of materials science, thiophene derivatives are fundamental building blocks for organic electronics. acs.orgorgsyn.org Polythiophenes and oligothiophenes are renowned for their semiconducting properties, making them essential components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (solar cell) applications. orgsyn.orgwikipedia.orguwindsor.ca The ability to modify the thiophene ring allows for the precise tuning of the electronic and optical properties of these materials. orgsyn.org

The following table summarizes the key application areas of thiophene derivatives:

| Field | Application Area | Examples of Compounds/Materials |

| Pharmaceuticals | Anti-inflammatory | Lornoxicam, Tiaprofenic acid researchgate.netresearchgate.net |

| Anticancer | Investigational drugs chemrxiv.org | |

| Antihypertensive | Various derivatives studied tandfonline.com | |

| Agrochemicals | Pesticides | Fungicides, Herbicides rsc.orgjcu.edu.au |

| Materials Science | Organic Electronics | Polythiophenes, Oligothiophenes orgsyn.orguwindsor.ca |

| Organic Field-Effect Transistors (OFETs) | Substituted thiophenes acs.org | |

| Organic Light-Emitting Diodes (OLEDs) | Emissive and charge transport layers acs.org |

Overview of Organolithium Chemistry and Directed Metalation in Heterocycles

Organolithium reagents are organometallic compounds characterized by a highly polar carbon-lithium bond, which imparts significant carbanionic character to the carbon atom. chemrxiv.org This makes them exceptionally strong bases and potent nucleophiles, capable of deprotonating even weakly acidic C-H bonds and adding to a variety of electrophiles. chemrxiv.org Common examples include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi).

A pivotal strategy in arene and heterocycle functionalization that leverages the reactivity of organolithium reagents is Directed Ortho Metalation (DoM) . acs.org This process enables the regioselective deprotonation of a position ortho (adjacent) to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group (e.g., -OMe, -CONR₂, -NR₂), coordinates to the lithium atom of the organolithium reagent. acs.org This coordination brings the strong base into close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable aryllithium intermediate. acs.org This intermediate can then be trapped with an electrophile to introduce a new substituent specifically at that ortho position.

In heterocyclic chemistry, DoM is a powerful tool for regiocontrolled synthesis. For π-electron rich (π-excessive) five-membered heterocycles like furan, pyrrole, and thiophene (B33073), there is an intrinsic acidity of the protons at the C2 and C5 positions (adjacent to the heteroatom). Consequently, direct deprotonation with an organolithium reagent predominantly occurs at the C2 position, even without a traditional DMG. researchgate.net

The general mechanism for Directed Ortho Metalation is depicted below:

| Step | Description |

| 1. Coordination | The heteroatom of the Directing Metalation Group (DMG) on the aromatic ring coordinates to the lithium atom of the organolithium reagent (R-Li). |

| 2. Deprotonation | The organolithium base abstracts a proton from the position ortho to the DMG, forming an aryllithium intermediate. |

| 3. Electrophilic Quench | The aryllithium intermediate reacts with an added electrophile (E⁺), resulting in the formation of a new carbon-electrophile bond at the ortho position. |

Reactivity and Reaction Pathways of 3 Bromo 2 Lithiothiophene

Synthesis of Substituted Thiophenes

The reaction of 3-bromo-2-lithiothiophene with different electrophiles provides a direct route to a variety of 2,3-disubstituted thiophenes. For instance, reaction with dimethylformamide (DMF) can introduce a formyl group, leading to 3-bromo-2-formylthiophene. rsc.org This aldehyde can then be further modified, highlighting the versatility of this intermediate in building up molecular complexity on the thiophene (B33073) core.

Preparation of Thieno[3,2-b]thiophenes

This compound is a key precursor in the synthesis of thieno[3,2-b]thiophenes, a class of fused heterocyclic compounds with important electronic properties. acs.org The synthesis often involves the reaction of the lithiated thiophene with a sulfur-containing electrophile, followed by intramolecular cyclization to form the fused ring system. acs.org These thienothiophene derivatives are building blocks for more extended π-conjugated systems. rsc.org

Formation of Other Heterocyclic Systems

The reactivity of this compound is not limited to the synthesis of thiophene-based structures. It can be employed in the construction of other heterocyclic systems. For example, its reaction with appropriate electrophiles can lead to precursors for nitrogen-containing heterocycles or other fused ring systems, demonstrating its broader utility in heterocyclic chemistry.

Applications of 3 Bromo 2 Lithiothiophene in Complex Molecule Synthesis

π-Conjugated Systems for Organic Electronics (e.g., OLEDs, OFETs)

This compound is instrumental in the synthesis of π-conjugated systems, which are the cornerstone of organic electronics. rug.nl These materials find applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). amazonaws.comresearchgate.net The ability to introduce various substituents onto the thiophene (B33073) ring allows for the fine-tuning of the electronic and photophysical properties of the resulting conjugated polymers and oligomers. frontiersin.org The synthesis of oligothiophenes and thienoacenes often relies on coupling reactions involving lithiated thiophene intermediates. researchgate.net

Monomers for Functional Polymers (e.g., Polythiophenes)

Polythiophenes are a major class of conducting polymers with a wide range of applications. wikipedia.org this compound can serve as a precursor to monomers used in the synthesis of functionalized polythiophenes. pkusz.edu.cn For example, it can be converted into a monomer that, upon polymerization, yields a regioregular polythiophene. The regioregularity, or the specific arrangement of the side chains along the polymer backbone, is crucial for achieving high charge carrier mobility and, consequently, good device performance. unl.edupkusz.edu.cn The McCullough method, a key route to regioregular polythiophenes, often involves the use of thiophene monomers derived from precursors like 2-bromo-3-alkylthiophene. pkusz.edu.cn

Scaffolds for Optoelectronic and Dye-Sensitized Solar Cell Applications

The thiophene scaffolds constructed using this compound are valuable in the field of optoelectronics and solar energy conversion. rug.nl These scaffolds can be incorporated into organic dyes used in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.netfrontiersin.org In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material like titanium dioxide (TiO2). sigmaaldrich.com The structure of the dye, particularly the π-conjugated bridge connecting the electron donor and acceptor parts, plays a critical role in the efficiency of this process. frontiersin.org Thiophene-based units derived from this compound can be used to build these π-bridges, and their electronic properties can be tailored to optimize the performance of the solar cell. rsc.orgnih.gov

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) Calculations of Lithiation and Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the reaction mechanisms of organolithium compounds, including the halogen dance reaction of 3-bromo-2-lithiothiophene. whiterose.ac.uk Quantum chemistry modeling provides a stepwise view of these complex transformations. whiterose.ac.uk

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving thiophene (B33073) derivatives. For instance, in the context of halogen-lithium exchange, calculations have shown that the activation energy for the reaction of bromobenzene (B47551) with t-BuLi(THF)₃ in a THF solvent field is 22.0 kJ mol⁻¹. researchgate.net This is significantly lower than the activation energy for the same reaction with n-BuLi, which is 36.8 kJ mol⁻¹. researchgate.net Such calculations highlight the kinetic favorability of certain reaction pathways. While specific activation energies for the formation of this compound are not extensively detailed in the provided results, the principles from related systems underscore the utility of DFT in predicting reaction feasibility. It is known that hybrid DFT methods like B3LYP, while effective for thermochemistry, can systematically underpredict barrier heights. whiterose.ac.uk

The electronic structure of thiophene derivatives profoundly influences their reactivity. DFT calculations allow for the determination of various reactivity descriptors that provide quantitative measures of a molecule's propensity to react. These descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energies of these frontier orbitals are crucial in understanding charge transfer within the molecule. researchgate.netekb.eg For example, in a study of a synthesized thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the HOMO and LUMO energies were calculated to understand its electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP): 3D plots of the MEP are used to visualize the distribution of electronic charge and identify electrophilic and nucleophilic sites within a molecule. ekb.eg

An analysis of deformation densities can further elucidate the nature of orbital interactions, showing the direction and magnitude of charge flow during a reaction. researchgate.net

Spectroscopic Investigations of Organolithium Intermediates (e.g., NMR, IR)

Spectroscopic techniques are indispensable for characterizing the transient organolithium intermediates formed during reactions.

NMR Spectroscopy: ⁶Li NMR is a particularly powerful tool for studying organolithium compounds. scielo.br The chemical shifts and coupling patterns provide valuable information about the aggregation state and the electronic environment of the lithium atom. scielo.br For instance, the isotopic fingerprint method, which utilizes deuterium-induced isotope shifts in ⁶Li NMR, can be used to study the aggregation behavior of organolithium systems. scielo.br

Infrared (IR) Spectroscopy: IR spectroscopy has been used to monitor organolithium intermediates in cryogenic reactors. whiterose.ac.uk This technique can detect the formation and consumption of species in real-time, providing insights into reaction kinetics.

Kinetic Studies of Formation and Reactivity

Kinetic studies provide quantitative data on the rates of formation and subsequent reactions of this compound. Very fast reaction rates were observed for the lithiation of 3-bromothiophene (B43185) with lithium diisopropylamide (LDA) in THF at -86 °C, reaching a steady state within approximately one minute. whiterose.ac.uk The relatively faster reaction of the 3-bromo isomer compared to 2-bromothiophene (B119243) is attributed to the stronger inductive effect of the bromine substituent. whiterose.ac.uk In contrast, thiophene itself does not undergo metallation under these conditions, only showing reactivity at a higher temperature of -40 °C. whiterose.ac.uk

Role of Aggregation in Organolithium Reactivity

Organolithium reagents rarely exist as monomers in solution; they typically form aggregates (dimers, tetramers, etc.). The state of aggregation significantly impacts their reactivity.

| Aggregation State | Influence on Reactivity |

| Monomer | Generally the most reactive species. |

| Dimer | Less reactive than the monomer. The formation of diastereomeric dimers can occur with chiral monomers. scielo.br |

| Tetramer | Often the least reactive state. Deaggregation is often a prerequisite for reaction. researchgate.net |

The presence of other species, such as lithium salts, can also influence the aggregation state by forming mixed aggregates. scielo.br For example, the formation of a mixed dimer between a cyclopropyllithium compound and LiBr has been observed using ⁶Li NMR. scielo.br The deaggregation of less reactive tetrameric species into more reactive dimers or monomers can be a crucial step in the reaction mechanism, and this process can be influenced by the solvent and other components in the reaction mixture. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Methodologies for Lithiation

The synthesis and use of organolithium reagents are often associated with hazardous solvents and stringent reaction conditions. numberanalytics.com A significant research thrust is the development of greener alternatives to traditional lithiation protocols. numberanalytics.com This involves rethinking solvent systems and reaction technologies to minimize environmental impact and enhance safety. numberanalytics.comnumberanalytics.com

Traditional organometallic reactions, including those involving 3-bromo-2-lithiothiophene, typically rely on anhydrous, volatile, and often toxic organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comlibretexts.orglibretexts.org The high reactivity of organolithiums necessitates the strict exclusion of protic solvents like water to prevent immediate decomposition. libretexts.orglibretexts.org However, the principles of green chemistry are driving innovation in this area. numberanalytics.com

Deep Eutectic Solvents (DESs) are emerging as promising green alternatives. numberanalytics.com DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. numberanalytics.commdpi.com They are characterized by low volatility, low toxicity, and potential biodegradability. numberanalytics.commdpi.com Research has demonstrated the feasibility of performing heteroatom-directed lithiation reactions in choline (B1196258) chloride-based eutectic mixtures with remarkably fast reaction times. rsc.orgnih.gov These systems have shown broad applicability for various substrates and electrophiles, offering a pathway to highly regioselective functionalization of aromatic derivatives. rsc.orgnih.gov While direct studies on this compound in DESs are nascent, the successful application in related systems suggests a viable future direction. The aqueous stability and organic nature of some DESs also open possibilities for biphasic reactivity, which could be exploited on an industrial scale. mdpi.com The use of water remains a formidable challenge due to the inherent basicity of organolithiums, but research into micellar catalysis or highly specialized protective strategies may one day provide a breakthrough.

| Solvent Type | Examples | Advantages | Challenges for Organolithium Chemistry | Source |

|---|---|---|---|---|

| Conventional Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Hexane | Well-established, good stabilization and solubility for organolithiums. | Volatile, flammable, often toxic, require stringent anhydrous conditions. | libretexts.orgnumberanalytics.com |

| Deep Eutectic Solvents (DES) | Choline Chloride/Urea, Choline Chloride/Glycerol | Low toxicity, low volatility, biodegradable, tunable properties. | Viscosity can be high, requires further research for broad compatibility with specific organolithiums like this compound. | numberanalytics.commdpi.comrsc.orgnih.gov |

| Water | H₂O | Abundant, non-toxic, non-flammable. | Highly reactive with organolithiums, leading to rapid quenching/decomposition. Represents a major, currently unsolved challenge. | numberanalytics.comlibretexts.org |

Continuous flow chemistry is a transformative technology for handling highly reactive and unstable intermediates like organolithiums. lifetechnology.com This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability and automation. lifetechnology.comnih.govbohrium.com

For the synthesis of thiophene (B33073) derivatives, flow chemistry has been shown to dramatically reduce reaction times and improve yields. For instance, a four-step synthesis of propylenedioxythiophene (ProDOT) monomers was completed in approximately 65 minutes in flow, compared to several days required for batch processes. vapourtec.com The space-time yield for the critical etherification step was increased from 0.16 g/h/L in batch to 63 g/h/L in flow. bohrium.comvapourtec.com Similarly, direct arylation of thiophenes has been successfully implemented in flow using a packed-bed reactor, achieving high yields within residence times of 30-60 minutes and enabling gram-scale synthesis. researchgate.net These examples underscore the potential of flow systems for the in situ generation and immediate consumption of this compound, minimizing decomposition and side reactions that can occur during the lithiation of 3-bromothiophenes. researchgate.netresearchgate.net

| Process | Methodology | Reaction Time | Overall Yield | Key Advantages | Source |

|---|---|---|---|---|---|

| Aplysamine 6 Synthesis | Batch | Multiple hours/days | 27% | Traditional, well-understood setup. | nih.gov |

| Aplysamine 6 Synthesis | Continuous Flow | Short residence times | 46% | Fewer steps, higher yield, scalable. | nih.gov |

| ProDOT Derivative Synthesis | Batch | Days | N/A | Established method. | bohrium.comvapourtec.com |

| ProDOT Derivative Synthesis | Continuous Flow | ~65 minutes | Quantitative conversions | Massive increase in space-time yield, safer, potential for telescoping. | bohrium.comvapourtec.com |

Advanced Catalytic Applications of Thiophene-Based Organometallics

Thiophene-based organometallics, accessible from precursors like this compound via transmetalation, are pivotal reagents in modern catalysis. wikipedia.orgresearchgate.net They serve as key building blocks in cross-coupling reactions to construct complex organic molecules for materials science and medicinal chemistry. numberanalytics.comjcu.edu.au The future in this area lies in developing more sophisticated and selective catalytic systems.

Palladium- and copper-catalyzed reactions are staples in thiophene chemistry. nih.gov For example, Suzuki-Miyaura coupling of thiophene boronic acids (derived from lithiated thiophenes) is a powerful method for creating C-C bonds. jcu.edu.au Research is focused on designing catalysts that tolerate a wider range of functional groups and operate under milder conditions. jcu.edu.au Gold-catalyzed reactions are also emerging for selective functionalization, such as the oxyarylation of benzothiophene (B83047) S-oxides to achieve C3-alkylation. acs.org The development of novel catalyst systems, potentially involving more earth-abundant metals or advanced ligand designs, will expand the synthetic utility of thiophene organometallics. nih.gov These advancements are crucial for synthesizing conjugated polythiophenes and other materials used in organic electronics, such as field-effect transistors and photovoltaics. numberanalytics.comlibretexts.org

Chemo- and Regioselective Functionalization of Highly Complex Thiophene Architectures

Achieving precise control over the position of functionalization in a complex molecule containing a thiophene ring is a significant synthetic challenge. nih.gov this compound is a classic example of a regioselectively generated intermediate, but future research aims to apply these principles to more intricate and polyfunctionalized thiophene scaffolds. numberanalytics.com

Strategies for achieving high chemo- and regioselectivity include the use of directing groups, sequential metalations, and exploiting subtle differences in reactivity. rsc.orgnih.gov For instance, starting from 2,5-dichlorothiophene, successive magnesiations at the 3- and 4-positions allow for a full and regioselective functionalization of the thiophene ring. nih.gov In the case of 3-bromothiophene (B43185) derivatives, the conditions of lithiation (e.g., order of addition of reagents) are critical to prevent undesired rearrangements and side reactions, enabling selective quenching with electrophiles. researchgate.netresearchgate.net Emerging techniques like electrochemical postfunctionalization offer a novel way to modify polymer backbones, such as introducing phosphonate (B1237965) groups selectively onto the thiophene units of thiophene-fluorene copolymers under mild conditions. acs.org The development of these sophisticated methods will be essential for synthesizing complex, biologically active molecules and advanced organic materials where precise substitution patterns are paramount. acs.orgnih.gov

Integration with Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent a paradigm of synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov These reactions minimize waste by reducing the number of intermediate purification steps and are highly atom-economical. nih.gov The integration of highly reactive intermediates like this compound into such sequences is a promising frontier.

A key strategy involves the in situ generation of the lithiated thiophene, which is then immediately trapped in a subsequent bond-forming event within the cascade. An example is the copper(I)-catalyzed multicomponent reaction of terminal alkynes and N-sulfonyl azides with thiolates to produce fully substituted thiophenes. acs.org This reaction efficiently forms C-N, C-S, and C-C bonds in one pot. acs.org Future research will likely focus on designing novel MCRs where a lithiated thiophene, generated on demand, acts as a key nucleophile. tib.eu Such approaches could involve Petasis or Ugi-type reactions, enabling rapid access to diverse libraries of highly functionalized thiophene derivatives for drug discovery and materials science. nih.gov The development of chemoselective MCRs that can distinguish between different reactive sites on a complex substrate will be particularly valuable. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-lithiothiophene with high purity?

- Methodological Answer : this compound is typically synthesized via a two-step process:

Bromination : Introduce bromine at the 3-position of 2-lithiothiophene using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of catalysts (e.g., FeCl₃ or AlCl₃) under controlled temperatures (0–25°C) .

Lithiation : React 3-bromothiophene with strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C) to prevent side reactions .

Key Considerations : Use inert atmospheres (argon/nitrogen) and rigorously dry solvents to avoid decomposition.

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) .

- Avoid exposure to moisture and oxygen, as lithiated compounds are highly reactive. Use septum-sealed vials for aliquot storage .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry and monitor lithiation efficiency (e.g., downfield shifts for bromine-substituted carbons) .

- GC/HPLC : Assess purity (>95% by GC, as per industry standards for analogous bromothiophenes) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for lithiated species).

Advanced Research Questions

Q. How can regioselectivity challenges in the lithiation of 3-bromothiophene derivatives be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to steer lithiation to the desired position .

- Solvent Effects : Polar aprotic solvents (THF) enhance lithium coordination, improving selectivity .

- Comparative Analysis : Refer to studies on analogous compounds (e.g., 3-Bromo-2-furoic acid) to optimize conditions .

Q. What strategies resolve contradictions in reported reaction yields of this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize catalyst batches, solvent dryness, and reaction monitoring (e.g., in situ IR spectroscopy).

- Data Triangulation : Compare results with structurally similar compounds (e.g., 2-Bromo-3-hexylthiophene) to identify outlier conditions .

- Ethical Reporting : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure transparent documentation of variables .

Q. How does computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict coupling efficiency with palladium catalysts (e.g., Suzuki-Miyaura reactions).

- Electrostatic Potential Maps : Identify electron-rich regions for nucleophilic attack (e.g., bromine’s inductive effects on the thiophene ring) .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.